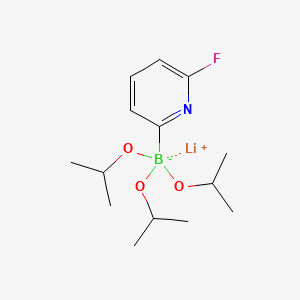

Lithium triisopropyl 2-(6-fluoropyridyl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium triisopropyl 2-(6-fluoropyridyl)borate is a chemical compound with the molecular formula C14H24BFLiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a fluoropyridyl moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropyl 2-(6-fluoropyridyl)borate typically involves the reaction of triisopropyl borate with 2-(6-fluoropyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium triisopropyl 2-(6-fluoropyridyl)borate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoropyridyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The borate group can be involved in redox reactions, where it can either gain or lose electrons.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridylborates, while oxidation reactions can produce boronic acids or esters .

Applications De Recherche Scientifique

Lithium triisopropyl 2-(6-fluoropyridyl)borate has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and catalysts.

Medicinal Chemistry: Researchers explore its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Studies: It is used in the study of biological systems, particularly in the development of probes and imaging agents.

Mécanisme D'action

The mechanism of action of lithium triisopropyl 2-(6-fluoropyridyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The lithium ion can coordinate with other molecules, facilitating the formation of new bonds. The fluoropyridyl group can participate in substitution reactions, while the borate group can undergo redox reactions. These interactions enable the compound to exert its effects in different chemical and biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium triisopropyl borate: Similar in structure but lacks the fluoropyridyl group.

Lithium 2-(6-fluoropyridyl)borate: Similar but without the triisopropyl groups.

Lithium triisopropyl 2-pyridylborate: Similar but without the fluorine atom on the pyridyl ring.

Uniqueness

Lithium triisopropyl 2-(6-fluoropyridyl)borate is unique due to the presence of both the triisopropyl borate and fluoropyridyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research applications .

Activité Biologique

Lithium triisopropyl 2-(6-fluoropyridyl)borate (LiTPFB) is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its applications in various chemical reactions, particularly in the context of the Suzuki-Miyaura coupling reactions, and its potential implications in therapeutic contexts.

- Chemical Name : this compound

- Molecular Formula : C14H24BFlLiNO3

- Molecular Weight : 291.10 g/mol

- CAS Number : 1048030-49-4

Lithium triisopropyl borates, including LiTPFB, are primarily used as nucleophiles in cross-coupling reactions. The bulky isopropyl groups provide stability against protodeboronation, which is crucial for maintaining the integrity of the borate during reactions. The hydrolysis of LiTPFB to form the corresponding boronic acid is necessary for efficient transmetallation, allowing it to react with various electrophiles under mild conditions .

1. Suzuki-Miyaura Coupling Reactions

LiTPFB has been demonstrated to be an effective coupling partner in Suzuki-Miyaura reactions, particularly with sensitive substrates. The compound's stability allows it to be stored under air for extended periods without significant loss of reactivity, making it suitable for synthesizing complex heterocycles .

Table 1: Summary of Reaction Conditions and Yields

| Electrophile | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl bromides | 85-95 | THF/H2O mixture, no additional base |

| Nitro aromatics | 80 | Mild conditions |

| Methyl esters | 75 | THF/H2O mixture |

| Oxazoles | 70 | Base-sensitive substrates |

Case Study 1: Synthesis of Bioactive Heterocycles

In a study exploring the synthesis of bioactive heterocycles using LiTPFB, researchers reported successful coupling with various electrophiles, yielding compounds with potential anticancer activity. The synthesized products were evaluated for their efficacy against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Stability and Reactivity Analysis

Another study focused on the stability of LiTPFB under different storage conditions. The findings indicated that LiTPFB maintained high reactivity even after being stored at room temperature for several months, which is advantageous for practical applications in synthetic chemistry .

Propriétés

IUPAC Name |

lithium;(6-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSATBYBIKYSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)F)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BFLiNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.